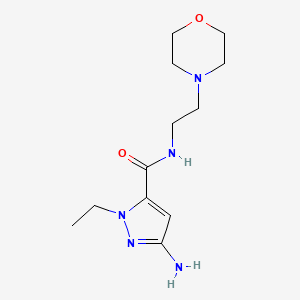
3-Amino-1-ethyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-ethyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide, also known as ME0328, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. ME0328 is a pyrazole-based compound that has shown promising results in preclinical studies for the treatment of various diseases, including cancer and inflammation.
Wirkmechanismus
3-Amino-1-ethyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide inhibits the activity of various kinases by binding to their ATP-binding sites. It has been shown to have a higher affinity for the ATP-binding site of AKT compared to other kinases. By inhibiting the activity of these kinases, 3-Amino-1-ethyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide prevents the activation of downstream signaling pathways that are involved in cancer progression and inflammation.
Biochemical and Physiological Effects:
3-Amino-1-ethyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide has been shown to have a significant impact on various biochemical and physiological processes. In preclinical studies, 3-Amino-1-ethyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and induce apoptosis in cancer cells. 3-Amino-1-ethyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide has also been shown to have a positive impact on the immune system by increasing the activity of natural killer cells and reducing the production of cytokines that are involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
3-Amino-1-ethyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide has several advantages and limitations when used in lab experiments. The advantages include its high potency and selectivity, which makes it an ideal candidate for studying the role of various kinases in disease progression. 3-Amino-1-ethyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide also has good solubility and stability, which makes it easy to use in lab experiments. The limitations include its relatively high cost and the need for specialized equipment and expertise to synthesize and use 3-Amino-1-ethyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 3-Amino-1-ethyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide. One potential direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative disorders and autoimmune diseases. Another direction is to explore the use of 3-Amino-1-ethyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide in combination with other drugs to enhance its therapeutic efficacy. Additionally, further studies are needed to understand the potential side effects and toxicity of 3-Amino-1-ethyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide in vivo, as well as its pharmacokinetic properties.
Synthesemethoden
3-Amino-1-ethyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide can be synthesized using a multi-step process that involves the reaction of different chemical reagents. The initial step involves the reaction of 2-bromoethylamine hydrobromide with 3-amino-1-ethyl-1H-pyrazole-5-carboxamide in the presence of a base. This is followed by the reaction of the resulting intermediate with morpholine in the presence of a catalyst to obtain 3-Amino-1-ethyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide.
Wissenschaftliche Forschungsanwendungen
3-Amino-1-ethyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications. In preclinical studies, 3-Amino-1-ethyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide has shown promising results in inhibiting the growth and proliferation of cancer cells. It has been shown to inhibit the activity of various kinases that are involved in cancer progression, including AKT, mTOR, and ERK. 3-Amino-1-ethyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide has also shown potential in reducing inflammation by inhibiting the activity of the NF-κB pathway.
Eigenschaften
IUPAC Name |
5-amino-2-ethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O2/c1-2-17-10(9-11(13)15-17)12(18)14-3-4-16-5-7-19-8-6-16/h9H,2-8H2,1H3,(H2,13,15)(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQUEABQSXRBLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-ethyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5R)-Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2451422.png)
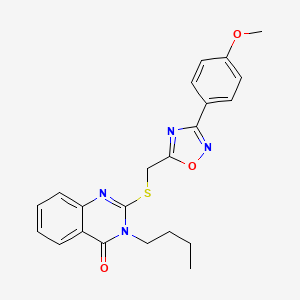

![4-{[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B2451426.png)

![N-cyclopentyl-2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2451431.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2451434.png)
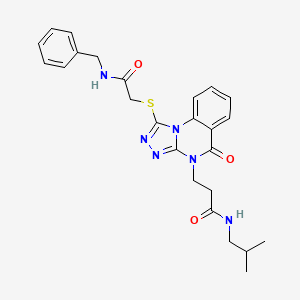
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone](/img/structure/B2451437.png)
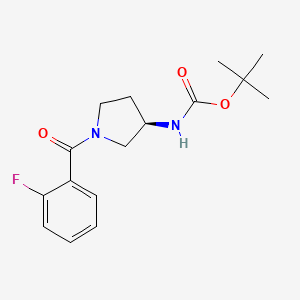
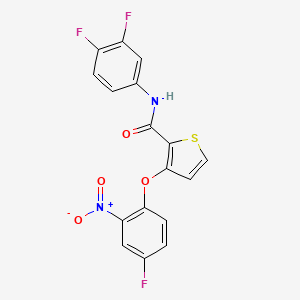
![Ethyl 4-(4-chlorophenyl)-2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B2451441.png)
![Tert-butyl 2-[(E)-2-cyano-3-ethoxyprop-2-enoyl]-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2451443.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2451444.png)